3-(4-Chlorophenyl)propanal

Catalog No.
S730181
CAS No.
75677-02-0
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)propanal

CAS Number

75677-02-0

Product Name

3-(4-Chlorophenyl)propanal

IUPAC Name

3-(4-chlorophenyl)propanal

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2

InChI Key

UXIFTAZOVKVCBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC=O)Cl

Canonical SMILES

C1=CC(=CC=C1CCC=O)Cl

Regioselective Glycol Etherification Catalyst

3-(4-Chlorophenyl)propanal is a valuable reagent in organic synthesis, particularly as a regioselective catalyst for the formation of glycol ethers. [] In this context, regioselective refers to the ability of the catalyst to promote the reaction at a specific site on the molecule, leading to a desired product with high yield and purity.

Glycol ethers are a class of organic compounds with two ether groups bonded to the same carbon atom. They have various applications in industry, including as solvents, fragrances, and lubricants.

The use of 3-(4-Chlorophenyl)propanal as a catalyst for glycol etherification offers several advantages:

  • High yields: The catalyst can achieve excellent yields of the desired product, minimizing waste and improving reaction efficiency. []
  • Regioselectivity: The catalyst promotes the reaction at the desired site on the molecule, leading to a cleaner product mixture and simplifying purification steps. []
  • Compatibility with various reaction conditions: The catalyst can be used in a wide range of reaction conditions, making it adaptable to different substrates and reaction parameters. []

3-(4-Chlorophenyl)propanal is an aromatic aldehyde with the chemical formula C9H9ClO. It is a man-made compound not found readily in nature. Limited information is available on its specific applications or significance in scientific research [].


Molecular Structure Analysis

The key features of 3-(4-Chlorophenyl)propanal's structure include:

  • A benzene ring with a chlorine atom attached at the para (4th) position. This chlorine substitution makes the molecule slightly electron-withdrawing [].
  • A three-carbon propyl chain attached to the benzene ring at the third position.
  • A terminal aldehyde group (C=O) on the propyl chain, making it an aldehyde [].

The presence of the aromatic ring and the aldehyde group suggests potential for interesting chemical properties and reactivity.


Chemical Reactions Analysis

  • Condensation reactions with nucleophiles: The aldehyde group can react with various nucleophiles (compounds with electron-donating centers) like amines or alcohols to form imines or acetals, respectively.

  • Oxidation: Aldehydes can be oxidized to carboxylic acids. 3-(4-Chlorophenyl)propanal could potentially be oxidized to 3-(4-chlorophenyl)propionic acid.

  • Reduction: Aldehydes can be reduced to primary alcohols. In this case, 3-(4-Chlorophenyl)propanal could be reduced to 3-(4-chlorophenyl)propanol.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc. for 3-(4-Chlorophenyl)propanal is not readily available in scientific literature.

  • It is likely a colorless liquid at room temperature due to the presence of the aromatic ring and the aldehyde group.
  • It may have moderate solubility in organic solvents like dichloromethane or chloroform due to the aromatic ring, but limited solubility in water due to the presence of the non-polar groups.

There is no current research available on the specific mechanism of action of 3-(4-Chlorophenyl)propanal in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound [].
  • Working in a well-ventilated area to avoid inhalation exposure [].
  • Storing the compound in a cool, dry place away from heat and incompatible materials [].

  • Oxidation: The compound can be oxidized to form 3-(4-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield 3-(4-chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups .

The biological activity of 3-(4-Chlorophenyl)propanal has been explored in various studies. It has been shown to interact with specific molecular targets, potentially acting as an electrophile that reacts with nucleophiles in biochemical pathways. Additionally, it may inhibit certain enzymes by forming covalent bonds with active site residues, affecting enzyme activity and metabolic processes. Its potential therapeutic applications are under investigation, particularly regarding its role as a precursor for drug synthesis .

3-(4-Chlorophenyl)propanal can be synthesized through several methods:

  • Condensation Reaction: One common method involves the reaction of 4-chlorobenzaldehyde with propanal in the presence of a catalyst, typically under mild conditions and using solvents like ethanol or methanol.
  • Reduction of Carboxylic Acid: Another method includes the reduction of 3-(4-chlorophenyl)propionic acid using lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .
  • Industrial Production: In industrial settings, larger-scale reactors are used, optimizing reaction conditions for yield and purity. Purification techniques such as distillation or crystallization are employed post-synthesis.

3-(4-Chlorophenyl)propanal has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
  • Medicinal Chemistry: It acts as a precursor for developing drugs with potential therapeutic effects.
  • Industrial Uses: The compound is employed in producing specialty chemicals and as a building block for more complex organic molecules .

Studies on the interactions of 3-(4-Chlorophenyl)propanal reveal its potential to act on specific biochemical pathways. Its electrophilic nature allows it to form covalent bonds with nucleophiles, which can lead to enzyme inhibition or modulation of metabolic pathways. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Further research is ongoing to elucidate its mechanisms of action in biological systems .

Several compounds share structural similarities with 3-(4-Chlorophenyl)propanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Chlorophenyl)propan-1-olC₉H₁₁ClOAlcohol derivative; used in similar synthetic pathways
4-ChlorobenzaldehydeC₇H₅ClOAldehyde; serves as a precursor for various reactions
3-(Phenyl)propanalC₉H₁₀OLacks chlorine; used in similar organic synthesis

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)propanal lies in its chlorinated phenyl group, which enhances its reactivity compared to non-chlorinated analogs. This feature allows it to participate in specific

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(4-chlorophenyl)propanal

Dates

Modify: 2023-08-15

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